molecular formula C18H15N3OS B2507580 (E)-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide CAS No. 1798419-07-4

(E)-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide

Cat. No.: B2507580
CAS No.: 1798419-07-4
M. Wt: 321.4
InChI Key: KMSSFUHNZPEPSO-CMDGGOBGSA-N
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Description

(E)-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide is an organic compound that features a thiazole ring, a phenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling with Phenyl Group: The thiazole ring is then coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction, using palladium catalysts and appropriate ligands.

    Formation of the Acrylamide Moiety: The acrylamide moiety is introduced through a Heck reaction, where the thiazole-phenyl intermediate is reacted with a pyridine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole or pyridine derivatives.

Scientific Research Applications

(E)-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(pyridin-2-yl)acrylamide
  • (E)-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(pyridin-4-yl)acrylamide

Uniqueness

(E)-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the thiazole ring can significantly affect the compound’s interaction with molecular targets and its overall stability.

Properties

IUPAC Name

(E)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-13-20-17(12-23-13)15-6-2-3-7-16(15)21-18(22)9-8-14-5-4-10-19-11-14/h2-12H,1H3,(H,21,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSSFUHNZPEPSO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)/C=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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